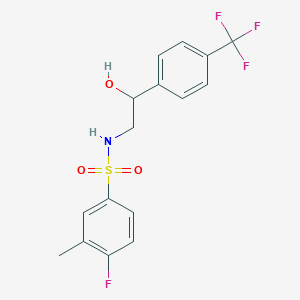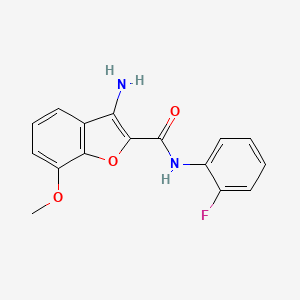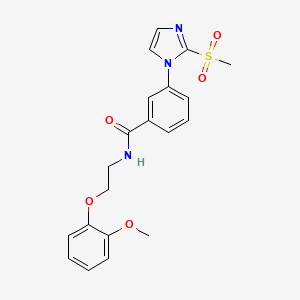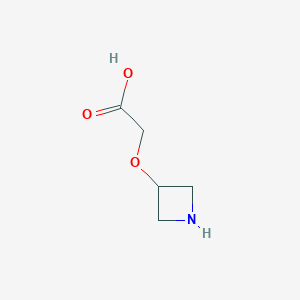
4-fluoro-N-(2-hidroxi-2-(4-(trifluorometil)fenil)etil)-3-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and enhance their performance .
Synthesis Analysis
The synthesis of fluorides has attracted significant attention from biologists and chemists . Enzymatic methods, including the use of various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, and others, have been explored for the synthesis of fluorinated compounds . Among all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
The structure and catalytic mechanism of fluorinase, an enzyme that forms the C-F bond, are crucial to understand fluorobiochemistry .Chemical Reactions Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Various enzyme-catalyzed synthesis methods have been studied since 2015 .Physical and Chemical Properties Analysis
Fluorine has unique physical and chemical properties, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han demostrado un potencial antiviral. Por ejemplo:
- Derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido se investigaron como agentes antivirales. Entre ellos, el 6-amino-4-isobutoxicarboxilato de metilo-1H-indol-2 exhibió actividad inhibitoria contra la influenza A con una IC50 de 7.53 μmol/L y un alto índice de selectividad (SI) de 17.1 contra el virus CoxB3 .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida fueron potentes agentes antivirales, con valores de IC50 que oscilaron entre 0.4 y 2.1 μg/mL contra el virus Coxsackie B4 .
Síntesis enzimática de compuestos fluorados
La sustitución de flúor del compuesto se puede aprovechar para la síntesis enzimática. Por ejemplo:
- 4-Desoxi-4-fluoro-N-acetilhexosamina se transformó en ácido siálico 7-modificado a través de reacciones enzimáticas. Este proceso produjo una tasa de conversión del 95% y un rendimiento del 91% .
Importancia biológica y actividades farmacológicas
Explorar las actividades farmacológicas de los derivados es crucial:
- Derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida, incluidos aquellos con andamios de indol, se han estudiado para combatir la resistencia a los fármacos antimicrobianos y anticancerígenos. Sus estructuras moleculares se confirmaron y se están realizando investigaciones adicionales .
En resumen, este compuesto es prometedor en aplicaciones antivirales, síntesis enzimática y desarrollo terapéutico potencial. Los investigadores continúan explorando sus diversas actividades biológicas, lo que lo convierte en un área de estudio emocionante para nuevas posibilidades terapéuticas. 🌟
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO3S/c1-10-8-13(6-7-14(10)17)25(23,24)21-9-15(22)11-2-4-12(5-3-11)16(18,19)20/h2-8,15,21-22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIQWFLATSJLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)



![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2466905.png)
![1,3,6,7-tetramethyl-8-[2-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466906.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2466907.png)


![2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2466911.png)
![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)

